molecular formula C20H20N2O4S B2825748 3,4,5-trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 325977-55-7

3,4,5-trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2825748
CAS No.: 325977-55-7
M. Wt: 384.45
InChI Key: WDECQOSDCKAWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic small molecule belonging to the pharmaceutically relevant N-(thiazol-2-yl)benzamide class of compounds, designed for advanced biochemical and pharmacological research. Primary Research Applications and Value: Compounds within this structural class have been identified as crucial pharmacological tools for investigating ion channel function. Structural analogs, such as the known research chemical Eact, are characterized as potent activators of the Calcium-Activated Chloride Channel (CaCC) Anoctamin 1 (ANO1 or TMEM16A) . Researchers utilize these molecules to study chloride conductance in various cell types, including salivary gland cells and airway epithelial cells . This research has significant implications for understanding and developing treatments for conditions like cystic fibrosis, dry eye syndrome, and disorders related to secretory gland dysfunction . Furthermore, related N-(thiazol-2-yl)benzamide analogs have been functionally characterized as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators . This makes them valuable for probing the poorly understood physiological roles of this atypical member of the Cys-loop receptor superfamily. Mechanism of Action: The research value of this compound is linked to its targeted mechanism. For ANO1 activation, analogs of this chemotype increase chloride currents in cells expressing the channel . In the context of ZAC, closely related compounds exhibit state-dependent, non-competitive antagonism, likely by binding to allosteric sites within the transmembrane and/or intracellular domains of the receptor, thereby inhibiting Zn2+- and H+- evoked signaling . Important Notice: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-12-17(13-8-6-5-7-9-13)21-20(27-12)22-19(23)14-10-15(24-2)18(26-4)16(11-14)25-3/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDECQOSDCKAWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiourea derivative, and an α-haloketone.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a trimethoxybenzoyl chloride reacts with the thiazole derivative.

    Final Coupling: The final step involves coupling the intermediate with an amine to form the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3,4,5-Trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with molecular targets such as tubulin, heat shock proteins, and other enzymes. The trimethoxyphenyl group plays a crucial role in binding to these targets, leading to the inhibition of their activity .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Chloro substituents (as in ) increase polarity, which may reduce bioavailability but enhance target binding specificity.

Biological Activity

3,4,5-trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a trimethoxyphenyl group and a thiazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and recent research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C20_{20}H20_{20}N2_{2}O4_{4}S
Molecular Weight 372.45 g/mol

The synthesis typically involves:

  • Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis.
  • Attachment of the Trimethoxyphenyl Group : Via nucleophilic aromatic substitution.
  • Amide Bond Formation : Finalizing the structure through standard amide coupling reactions .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. The compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro assays demonstrated that it inhibits cell proliferation in A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells with IC50_{50} values lower than those of standard chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its biological effects includes:

  • Tubulin Inhibition : It binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
  • Heat Shock Protein Inhibition : The compound inhibits Hsp90, leading to the destabilization of client proteins and subsequent apoptosis in cancer cells.
  • Interaction with Other Targets : Preliminary studies suggest interactions with thioredoxin reductase and histone demethylases .

Anticonvulsant Activity

Some derivatives of thiazole compounds have shown promising anticonvulsant properties. While specific data on this compound's anticonvulsant activity is limited, related thiazole derivatives have demonstrated effectiveness in models of epilepsy .

Anti-inflammatory and Antimicrobial Properties

The compound is also being investigated for its anti-inflammatory and antimicrobial activities. Initial studies suggest it may inhibit pro-inflammatory cytokines and exhibit antibacterial effects against various pathogens .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazole derivatives similar to this compound:

  • Anticancer Studies : A study reported that thiazole derivatives with similar structures exhibited significant anticancer activity in vitro with IC50_{50} values ranging from 1.61 to 23.30 µg/mL against different cancer cell lines .
  • Structural Activity Relationship (SAR) : Research has indicated that modifications in the phenyl moiety significantly affect biological activity. For example, the presence of electron-donating groups enhances cytotoxicity .

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for 3,4,5-trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide?

Answer: The synthesis typically involves:

  • Step 1: Formation of the thiazole ring via condensation of 2-aminothiazole precursors with substituted benzoyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2: Introduction of the 3,4,5-trimethoxybenzamide moiety via nucleophilic acyl substitution.
    Critical Conditions:
  • Temperature control (reflux at 60–80°C) and inert atmosphere (N₂/Ar) to prevent oxidation .
  • Solvent choice (e.g., DCM or acetonitrile) impacts yield and purity .
    Characterization:
  • NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and melting point analysis .

Q. How do the structural features of this compound influence its physicochemical properties and reactivity?

Answer:

  • Thiazole Core: Enhances π-π stacking with biological targets (e.g., enzymes) and contributes to metabolic stability .
  • 3,4,5-Trimethoxybenzamide: Increases lipophilicity (logP ~3.2), improving membrane permeability but reducing aqueous solubility .
  • Methyl and Phenyl Substituents: Steric effects modulate binding affinity; electron-donating groups enhance nucleophilic reactivity .

Advanced Research Questions

Q. What methodologies are recommended to investigate the compound’s mechanism of action in anticancer studies?

Answer:

  • In Vitro Assays: Measure IC₅₀ values against cancer cell lines (e.g., A431 skin cancer cells; reported IC₅₀ ≈10 µM ).
  • Target Identification: Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to assess binding to tubulin or kinases .
  • Molecular Docking: Employ AutoDock Vina to predict interactions with β-tubulin or DNA topoisomerase II .

Q. How should researchers address contradictory data in reported biological activities (e.g., varying IC₅₀ values)?

Answer:

  • Replicate Studies: Ensure consistent assay conditions (e.g., cell passage number, serum concentration) .
  • Purity Verification: Use HPLC-MS to rule out impurities (>99% purity required) .
  • Control Compounds: Compare with standard agents (e.g., paclitaxel for microtubule inhibition) .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

Answer:

  • Modifications:
    • Replace 5-methyl on thiazole with ethyl or halogen to enhance target affinity .
    • Reduce methoxy groups on benzamide to improve solubility (e.g., 3,4-dimethoxy derivatives) .
  • Assay Design: Test derivatives against Gram-positive bacteria (MIC ≤5 µg/mL) and cancer cells (IC₅₀ ≤10 µM) .

Q. What analytical challenges arise in crystallographic characterization, and how are they resolved?

Answer:

  • Challenges: Poor crystal formation due to flexible thiazole ring .
  • Solutions: Use SHELXT for structure solution and SHELXL for refinement with high-resolution data (d ≤1.0 Å) .
  • Example: Twinned crystals may require PLATON to model disorder .

Q. How does this compound compare to structurally similar analogs in preclinical models?

Answer:

Compound Target Activity IC₅₀/MIC Reference
This compound A431 skin cancer cells10 µM
4-Benzoyl analog MCF-7 breast cancer15 µM
Naphthothiazole analog S. aureus (MIC)2 µg/mL

Methodological Recommendations

  • Synthesis: Prioritize microwave-assisted reactions for faster cyclization (70% yield in 2 hours vs. 24 hours conventional) .
  • Biological Testing: Use 3D tumor spheroids to mimic in vivo conditions better than monolayer cultures .
  • Data Analysis: Apply multivariate statistical tools (e.g., PCA) to resolve SAR ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.